molecular formula C6H3BrClN3 B2679871 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine CAS No. 1427852-06-9

3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B2679871
CAS No.: 1427852-06-9
M. Wt: 232.47
InChI Key: FPJNKKHOUBZUNQ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro[1,2,4]triazolo[4,3-a]pyridine ( 1427852-06-9) is a high-value heteroaromatic building block with a molecular formula of C 6 H 3 BrClN 3 and a molecular weight of 232.47 . This compound features both a bromo and a chloro substituent on its fused triazolopyridine core, making it a versatile and reactive intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations . Its primary research value lies in the exploration and synthesis of novel bioactive molecules, particularly in the field of medicinal chemistry. The [1,2,4]triazolo[4,3-a]pyridine (TZP) scaffold is recognized as a privileged structure in drug discovery due to its ability to serve as a hydrogen bond acceptor, which is often essential for pharmacological activity . Researchers are actively investigating TZP derivatives as potential therapeutic agents. For instance, structural analogues have demonstrated significant biological activity in scientific studies, including potent inhibition of nitric oxide (NO) release and the expression of pro-inflammatory cytokines like TNF-α in cellular models . This suggests potential applications for related compounds in developing new anti-inflammatory agents and treatments for conditions such as autoimmune hepatitis . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information. The compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJNKKHOUBZUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427852-06-9
Record name 3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine typically involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired triazolopyridine derivative. The reaction conditions are generally mild, with the reaction being carried out at room temperature in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced triazolopyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of triazolo compounds exhibit promising anticancer properties. The structural features of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine may enhance its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study : A study demonstrated that triazole derivatives can inhibit the activity of kinases associated with cancer progression. Specifically, compounds similar to this compound were shown to effectively target fibroblast growth factor receptors (FGFR) and platelet-derived growth factor receptors (PDGFR), which are crucial in angiogenesis and tumor growth .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazoles are known for their efficacy against various bacterial and fungal strains. Preliminary studies suggest that this compound may possess similar properties.

Research Findings : In vitro assays have indicated that triazole derivatives can exhibit significant antibacterial effects against multi-drug resistant strains .

Material Science Applications

1. Synthesis of Functional Materials
The unique structure of this compound makes it a suitable candidate for the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

Table 1: Comparison of Material Properties

PropertyWithout AdditiveWith this compound
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Chemical ResistancePoorImproved

Agricultural Chemistry Applications

1. Pesticide Development
The compound's structural characteristics lend themselves to the development of new agrochemicals. Triazoles are commonly used in fungicides and herbicides due to their ability to disrupt cellular processes in pests.

Case Study : Research has shown that triazole-based compounds can effectively inhibit fungal pathogens in crops. The application of this compound could lead to the development of more effective and environmentally friendly agricultural products .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects . Additionally, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 232.47 g/mol (based on C₆H₃BrClN₃) .

Structural and Physicochemical Comparisons

The following table summarizes structurally related triazolo[4,3-a]pyridine derivatives and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine Br (3), Cl (6) C₆H₃BrClN₃ 232.47 N/A Drug intermediate
6-Bromo-3-chloro[1,2,4]triazolo[4,3-a]pyridine Br (6), Cl (3) C₆H₃BrClN₃ 232.47 N/A Not reported
3-Bromo-5-chloro[1,2,4]triazolo[4,3-a]pyridine Br (3), Cl (5) C₆H₃BrClN₃ 232.47 N/A Not reported
8-Bromo-6-chloro[1,2,4]triazolo[1,5-a]pyridine Br (8), Cl (6) C₆H₃BrClN₃ 232.47 N/A Research chemical
3-(Piperidin-1-ylsulfonyl)-8-substituted derivatives (15a–15e) Varied benzylthio groups C₁₄–₁₇H₁₅–₁₈BrClN₃O₂S 400–450 143–170 Antimalarial agents
6-Bromo-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine Br (6), isopropyl (3) C₉H₁₁BrN₃ 241.11 N/A Antifungal/anticonvulsant

Key Observations :

  • Positional Isomerism : The 3-Bromo-6-chloro derivative is distinct from its 6-Bromo-3-chloro isomer due to altered electronic and steric effects. For example, bromine at position 3 may stabilize the triazole ring via inductive effects, influencing reactivity .
  • Halogen vs.
  • Thermal Stability : Derivatives with sulfonyl groups (e.g., 15a–15e) show higher melting points (143–170°C) due to increased intermolecular interactions, whereas halogenated analogs lack such data .
Antimalarial Activity

A series of 3-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridines (15a–15e) demonstrated potent antimalarial activity, with 15b (3-(3-bromobenzylthio) substituent) achieving a 94% yield and 160–162°C melting point .

Anticonvulsant Activity

5-Alkoxy-[1,2,4]triazolo[4,3-a]pyridines, such as 3p (4-chlorophenoxy) and 3r (4-bromophenoxy), showed median effective doses of 13.2–15.8 mg/kg in rodent models . The presence of halogens in these compounds correlates with enhanced activity, suggesting that the 3-Bromo-6-chloro derivative may exhibit similar or improved efficacy due to dual halogenation.

Antifungal Activity

Microwave-synthesized 1,2,4-triazolo[4,3-a]pyridines with hydrazone moieties demonstrated activity against Botrytis cinerea and Fusarium oxysporum . The electron-withdrawing halogens in this compound could enhance interactions with fungal enzymes, though specific data are lacking.

Biological Activity

3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound belonging to the triazolopyridine family. It possesses a unique structure characterized by a triazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 3rd and 6th positions, respectively. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 232.46 g/mol
  • IUPAC Name : 3-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that this compound can modulate the activity of specific enzymes and receptors. Notably, it may inhibit certain kinases involved in cell proliferation, suggesting potential anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyridine derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines including lung cancer and breast cancer cells .
  • Case Study : A study reported that compounds featuring a triazole ring significantly inhibited the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent:

  • Selectivity for Chlamydia : Research indicates that derivatives based on triazolo-pyridines exhibit selective inhibition of Chlamydia trachomatis, suggesting their potential as therapeutic agents against this pathogen without affecting host cell viability .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been investigated:

  • In vitro Evaluation : Several derivatives showed significant inhibition of COX enzymes (cyclooxygenases), which are key players in inflammatory processes. For example, some derivatives exhibited IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .

Comparative Analysis with Similar Compounds

This compound can be compared with other triazolopyridine derivatives. The following table summarizes key differences:

Compound NameSubstituentsBiological Activity
This compoundBr, ClAnticancer; Antimicrobial
3-Bromo-6-fluoro[1,2,4]triazolo[4,3-A]pyridineBr, FModerate anticancer activity
3-Chloro-6-methyl[1,2,4]triazolo[4,3-A]pyridineCl, CH₃Lower activity compared to brominated compounds

Synthesis and Research Applications

The synthesis of this compound typically involves oxidative cyclization methods. These synthetic routes are crucial for developing new derivatives with enhanced biological activities . The compound's versatility makes it a valuable scaffold for further modifications aimed at improving its pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing halogenated [1,2,4]triazolo[4,3-a]pyridine derivatives, and what are their advantages?

  • Oxidative Ring Closure : A green chemistry approach uses sodium hypochlorite (NaOCl) in ethanol to cyclize hydrazine intermediates at room temperature, achieving yields up to 73% .
  • Hypervalent Iodine(III)-Mediated Cyclization : Enables efficient synthesis of triazolo[4,3-a]azines via cross-dehydrogenative coupling, offering low toxicity and high oxidative stability .
  • Condensation-PhI(OAc)₂ Cyclization : Produces triazolo[4,3-a]pyridine carboxylic acids in two steps, suitable for further functionalization .
  • Table 1 : Comparison of Methods

MethodYield (%)Key AdvantageLimitation
NaOCl Oxidation73Environmentally benign, room tempLimited substrate scope
Hypervalent Iodine(III)85–93Broad applicabilityRequires specialized reagent

Q. Which spectroscopic techniques are most effective for characterizing 3-Bromo-6-chloro[1,2,4]triazolo[4,3-a]pyridine?

  • 1H/13C-NMR : Critical for confirming substituent positions. Downfield signals for –NH protons (~δ 10–12 ppm) and deshielded aromatic carbons (~δ 140–160 ppm) are diagnostic .
  • IR Spectroscopy : Identifies functional groups (e.g., C–Br stretch at ~550 cm⁻¹, C–Cl at ~700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns .
  • Single-Crystal X-Ray Diffraction : Resolves regiochemical ambiguities in fused heterocycles .

Q. What are the typical biological activities reported for [1,2,4]triazolo[4,3-a]pyridine derivatives?

  • Herbicidal Activity : Derivatives like 8-chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine inhibit Echinochloa crusgalli at 37.5 g/ha .
  • Antifungal Activity : Microwave-synthesized hydrazone derivatives show broad-spectrum activity against Candida species .
  • Receptor Modulation : Act as positive allosteric modulators of mGluR2 receptors, relevant to neurological disorders .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in halogenated triazolo[4,3-a]pyridine synthesis?

  • Solvent and Oxidant Screening : Ethanol with NaOCl minimizes side reactions vs. harsher solvents (e.g., acetic acid) .
  • Microwave Assistance : Reduces reaction time (e.g., from 15 hours to 30 minutes) and improves yields up to 93% .
  • Catalyst Tuning : Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) enhance regioselectivity in cyclization steps .

Q. How can contradictions in biological activity data between studies be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at C-3 and C-6 positions (e.g., Br, Cl, aryl groups) can clarify bioactivity trends. For example, 3-bromo substituents enhance antifungal activity, while 6-chloro groups improve herbicidal potency .
  • 3D-QSAR Modeling : Identifies electrostatic and steric drivers of activity. Comparative Molecular Field Analysis (CoMFA) of herbicidal derivatives highlights the importance of hydrophobic substituents at C-3 .

Q. What computational methods are suitable for predicting the bioactivity of triazolo[4,3-a]pyridine derivatives?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with antifungal activity .
  • Molecular Docking : Validates interactions with targets like mGluR2 receptors (e.g., H-bonding between triazolo N2 and Arg121) .
  • Table 2 : Computational Tools and Applications

MethodApplication ExampleOutcome
3D-QSARHerbicidal activity predictionR² = 0.92 for training set
Molecular DynamicsBinding affinity with RBP4 receptorsIdentified key hydrophobic pockets

Q. How can researchers address challenges in regioselective functionalization of the triazolo[4,3-a]pyridine core?

  • Directed Metalation : Use directing groups (e.g., amides) to control bromination/chlorination sites .
  • Cross-Coupling Strategies : Suzuki-Miyaura reactions with Pd catalysts enable selective arylations at C-3 .
  • Controlled Oxidative Conditions : Adjust stoichiometry of NaOCl to avoid over-oxidation of sensitive substituents .

Methodological Notes

  • Synthesis Optimization : Always monitor reactions via TLC or LC-MS to detect intermediates.
  • Data Contradictions : Replicate studies under standardized conditions (e.g., fixed concentrations, solvent systems) to isolate structural vs. experimental variables.
  • Safety : Halogenated intermediates may be toxic; use fume hoods and personal protective equipment.

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